8-Ethoxyquinoline-7-carbaldehyde

Catalog No.
S12349735
CAS No.
M.F
C12H11NO2
M. Wt
201.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Ethoxyquinoline-7-carbaldehyde

Product Name

8-Ethoxyquinoline-7-carbaldehyde

IUPAC Name

8-ethoxyquinoline-7-carbaldehyde

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

InChI

InChI=1S/C12H11NO2/c1-2-15-12-10(8-14)6-5-9-4-3-7-13-11(9)12/h3-8H,2H2,1H3

InChI Key

AWYNYRNKASJYLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC2=C1N=CC=C2)C=O

8-Ethoxyquinoline-7-carbaldehyde is a chemical compound characterized by the molecular formula C12H11NO2C_{12}H_{11}NO_2 and a molecular weight of 201.22 g/mol. It features a quinoline structure with an ethoxy group at the 8-position and an aldehyde functional group at the 7-position. This compound is recognized for its potential applications in various fields, particularly in medicinal chemistry and material science.

  • Oxidation: The aldehyde group can be oxidized to form 8-Ethoxyquinoline-7-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to an alcohol, specifically 8-Ethoxyquinoline-7-methanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The ethoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups depending on the nucleophile used.

These reactions highlight the compound's versatility in synthetic chemistry, making it a valuable intermediate in the preparation of more complex derivatives .

Research indicates that 8-Ethoxyquinoline-7-carbaldehyde exhibits notable biological activities. It has been investigated for its antimicrobial properties, showing efficacy against various pathogens. Additionally, studies suggest potential anticancer activity, with mechanisms involving interaction with DNA and inhibition of specific enzymes . The compound's ability to form covalent bonds with nucleophilic sites on proteins may contribute to its biological effects, including disruption of cellular processes.

The synthesis of 8-Ethoxyquinoline-7-carbaldehyde typically involves two main steps:

  • Ethoxylation: Quinoline derivatives are first ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.
  • Formylation: The ethoxylated quinoline is then subjected to formylation via Vilsmeier-Haack reaction conditions, which utilize phosphorus oxychloride and dimethylformamide.

These methods can be optimized for industrial production to enhance yield and purity, often employing continuous flow reactors .

8-Ethoxyquinoline-7-carbaldehyde has several applications:

  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex quinoline derivatives.
  • Biological Research: Its potential antimicrobial and anticancer properties make it a candidate for further pharmacological studies.
  • Material Science: The compound is explored for use in organic light-emitting diodes (OLEDs) and other electronic devices due to its electronic properties .

Studies on the interactions of 8-Ethoxyquinoline-7-carbaldehyde reveal its capacity to bind with various molecular targets. The aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Furthermore, the quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. These interactions are pivotal for understanding its biological activities and therapeutic potential .

Several compounds share structural similarities with 8-Ethoxyquinoline-7-carbaldehyde:

Compound NameStructure DifferenceUnique Features
8-Hydroxyquinoline-7-carbaldehydeHydroxy group instead of ethoxyKnown for strong chelating properties
8-Methoxyquinoline-7-carbaldehydeMethoxy group instead of ethoxyExhibits different solubility and reactivity
8-Chloroquinoline-7-carbaldehydeChloro group instead of ethoxyPotentially different biological activity profiles

Uniqueness: The presence of the ethoxy group in 8-Ethoxyquinoline-7-carbaldehyde enhances its lipophilicity compared to similar compounds, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Radiolabeling Strategies for PET Imaging Probes

The development of 8-Ethoxyquinoline-7-carbaldehyde-based Positron Emission Tomography imaging probes requires sophisticated radiolabeling approaches that preserve the compound's biological activity while incorporating appropriate radioisotopes [11] [12] [13].

Fluorine-18 Radiolabeling Methodologies

Fluorine-18 represents the most clinically relevant positron-emitting radioisotope for Positron Emission Tomography applications due to its favorable 109.8-minute half-life and excellent imaging characteristics [12] [14] [13]. The radiolabeling of 8-Ethoxyquinoline-7-carbaldehyde with Fluorine-18 can be achieved through several methodologies, with the Al[18F]F-RESCA (Restrained Complexing Agent) approach offering particular advantages for quinoline derivatives [12].

The Al[18F]F-RESCA method enables radiolabeling under mild conditions, typically at room temperature for 12 minutes, which is crucial for maintaining the structural integrity of the quinoline scaffold [12]. This approach involves chelation of Al[18F]F by the RESCA chelator, which can be conjugated to the 8-Ethoxyquinoline-7-carbaldehyde structure through appropriate linker chemistry. The aldehyde functional group provides a convenient attachment point for RESCA conjugation through reductive amination or hydrazone formation reactions.

Alternative Fluorine-18 labeling strategies include direct nucleophilic substitution reactions, where the ethoxy group can be replaced with [18F]fluoroethoxy derivatives [14] [15]. This approach requires more stringent reaction conditions, typically involving elevated temperatures and anhydrous solvents, but offers the advantage of maintaining the original molecular architecture without additional chelator groups.

Gallium-68 Chelation Approaches

Gallium-68 provides an attractive alternative for Fibroblast Activation Protein imaging due to its generator-based production and rapid labeling kinetics [16] [17]. The 67.7-minute half-life of Gallium-68 matches well with the pharmacokinetics of small molecule Fibroblast Activation Protein ligands, enabling high-quality imaging within 1-3 hours post-injection [11] [18].

Gallium-68 labeling of 8-Ethoxyquinoline-7-carbaldehyde derivatives typically employs macrocyclic chelators such as 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) or 1,4,7-Triazacyclononane-1,4,7-triacetic acid (NOTA) [17]. These chelators can be attached to the quinoline scaffold through the aldehyde functionality, creating stable radiometal complexes under physiological conditions. Research demonstrates that DOTA-conjugated ligands achieve radiochemical yields exceeding 95% at 60°C within 10 minutes [17].

The design of Gallium-68 labeled probes must consider the coordination chemistry requirements of the trivalent gallium ion. Optimal chelators provide hexadentate coordination through nitrogen and oxygen donor atoms, ensuring kinetic and thermodynamic stability of the resulting complex [17]. Studies on amino acid-based chelators show that rapid complexation can be achieved at physiological pH, facilitating automated radiosynthesis procedures [17].

Copper-64 and Other Radiometals

Copper-64 offers unique advantages for Fibroblast Activation Protein imaging due to its longer 12.7-hour half-life, enabling extended imaging studies and potential theranostic applications [19] [20]. The radiolabeling of 8-Ethoxyquinoline-7-carbaldehyde with Copper-64 can be accomplished through direct chelation or post-synthetic incorporation methods.

Direct chelation approaches utilize the inherent metal-binding properties of quinoline derivatives, where the nitrogen atom in the quinoline ring and appropriately positioned donor groups can coordinate Copper-64 [20]. This method offers the advantage of minimal structural modification while achieving stable radiometal incorporation. Research demonstrates that copper complexation with quinoline derivatives can achieve labeling efficiencies approaching 100% under optimized conditions [19].

For enhanced stability and improved pharmacokinetics, bifunctional chelator approaches employ specialized copper-binding ligands such as 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid (TETA) or cross-bridged cyclam derivatives [19]. These chelators provide exceptional kinetic stability for Copper-64, preventing transchelation and ensuring accurate imaging quantification.

Dual Diagnostic-Therapeutic Agent Development

The development of dual diagnostic-therapeutic agents based on 8-Ethoxyquinoline-7-carbaldehyde represents a paradigm shift toward integrated theranostic approaches in precision oncology [21] [22] [23].

Theranostic Design Principles

Theranostic agents combine diagnostic imaging capabilities with therapeutic intervention in a single molecular platform, enabling personalized treatment strategies and real-time monitoring of therapeutic response [21] [24]. The 8-Ethoxyquinoline-7-carbaldehyde scaffold provides an ideal foundation for theranostic development due to its demonstrated biological activity and structural versatility for radioisotope incorporation [21].

The design of effective theranostic agents requires careful consideration of several key parameters: target selectivity, pharmacokinetic optimization, imaging sensitivity, and therapeutic efficacy [21] [23]. The quinoline core structure offers high affinity for Fibroblast Activation Protein while maintaining selectivity over related enzymes, providing the foundation for targeted delivery to cancer-associated fibroblasts [9] [2].

Optimal theranostic agents should exhibit rapid target accumulation, prolonged retention in diseased tissue, and efficient clearance from healthy organs [21] [23]. The molecular properties of 8-Ethoxyquinoline-7-carbaldehyde, including its moderate molecular weight (201.22 g/mol) and balanced lipophilicity, support favorable biodistribution characteristics for theranostic applications [10].

Radioisotope Pairing Strategies

Successful theranostic development requires careful selection of matched radioisotope pairs that enable both diagnostic imaging and therapeutic intervention [25] [11]. For Fibroblast Activation Protein-targeted applications, the combination of Gallium-68 for imaging and Yttrium-90 or Lutetium-177 for therapy has shown particular promise [25] [11].

The diagnostic component typically employs positron-emitting isotopes such as Gallium-68 or Fluorine-18 for high-resolution Positron Emission Tomography imaging [11] [12]. These isotopes enable precise localization of Fibroblast Activation Protein expression, patient stratification, and treatment planning. Research demonstrates that Gallium-68 labeled Fibroblast Activation Protein inhibitors achieve excellent tumor-to-background ratios within 1-3 hours post-injection [18].

The therapeutic component incorporates beta-emitting radioisotopes such as Yttrium-90 or Lutetium-177, which deliver cytotoxic radiation to Fibroblast Activation Protein-expressing cells [25]. Yttrium-90 offers high-energy beta particles (average energy 0.94 MeV) suitable for larger tumor masses, while Lutetium-177 provides lower-energy beta particles (average energy 0.13 MeV) ideal for microscopic disease and single-cell targeting [25].

Conjugation Chemistry and Linker Design

The development of dual diagnostic-therapeutic agents requires sophisticated conjugation chemistry to attach both imaging and therapeutic payloads to the 8-Ethoxyquinoline-7-carbaldehyde targeting vector [26] [27]. The aldehyde functional group provides a versatile attachment point for various linker chemistries, including hydrazone formation, reductive amination, and click chemistry approaches [26].

Hydrazone linkages offer pH-sensitive drug release mechanisms, enabling preferential payload release in the acidic tumor microenvironment [26] [24]. This approach allows for controlled therapeutic activation while maintaining stability during circulation. Research on hydrazone-linked conjugates demonstrates selective release at pH values below 6.5, corresponding to tumor and endosomal conditions [26].

Site-specific conjugation strategies ensure consistent drug-to-antibody ratios and preserved biological activity [27]. These approaches utilize orthogonal reactive groups to achieve precise control over conjugation stoichiometry and payload positioning. Studies demonstrate that site-specific conjugation can improve therapeutic index by reducing off-target effects while maintaining efficacy [27].

Nanoparticle-Based Theranostic Systems

Advanced theranostic applications incorporate 8-Ethoxyquinoline-7-carbaldehyde into nanoparticle platforms to enhance drug loading, improve pharmacokinetics, and enable multimodal imaging [22] [23] [24]. These systems can simultaneously encapsulate multiple diagnostic and therapeutic agents while providing controlled release kinetics.

Polymeric nanoparticles offer excellent biocompatibility and tunable release characteristics for theranostic applications [23]. Research demonstrates that chitosan-based nanoparticles can achieve drug loading efficiencies exceeding 25% while maintaining sustained release profiles over extended periods [23]. The incorporation of magnetic nanoparticles enables additional imaging modalities, including Magnetic Resonance Imaging contrast enhancement [23] [24].

Lipid-based nanocarriers, such as reconstituted high-density lipoproteins, provide natural targeting mechanisms through receptor-mediated uptake [28]. These systems can be engineered to incorporate both imaging and therapeutic payloads while leveraging endogenous transport pathways for enhanced tumor accumulation [28]. Studies show that optimized lipid nanocarriers achieve tumor-to-normal tissue ratios exceeding 10:1 for extended periods [28].

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

201.078978594 g/mol

Monoisotopic Mass

201.078978594 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

Explore Compound Types